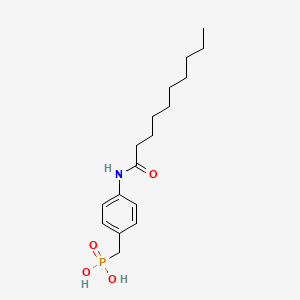
THP-PEG2-methyl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
THP-PEG2-methyl propionate is a compound used primarily as a PROTAC (PROteolysis TArgeting Chimera) linker. It belongs to the PEG (polyethylene glycol) class and is utilized in the synthesis of PROTAC molecules . PROTACs are a novel class of drugs that can selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of THP-PEG2-methyl propionate involves the reaction of tetrahydropyranyl (THP) protected polyethylene glycol (PEG) with methyl propionate. The reaction typically occurs under mild conditions to preserve the integrity of the THP group. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent any side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified using techniques such as column chromatography or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: THP-PEG2-methyl propionate primarily undergoes substitution reactions due to the presence of the THP and PEG groups. These reactions are facilitated by the nucleophilic nature of the PEG chain and the electrophilic nature of the methyl propionate group .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the PEG chain, and electrophiles such as alkyl halides for substitution reactions. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmosphere .
Major Products Formed: The major products formed from the reactions of this compound are typically substituted PEG derivatives. These products retain the THP protection, which can be removed under acidic conditions to yield the free PEG derivatives .
Wissenschaftliche Forschungsanwendungen
THP-PEG2-methyl propionate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Chemistry: In chemistry, this compound is used as a linker in the synthesis of PROTACs. These PROTACs are valuable tools for studying protein function and for developing new therapeutic agents .
Biology: In biology, this compound is used in the study of protein degradation pathways. By linking target proteins to E3 ubiquitin ligases, researchers can selectively degrade specific proteins and study their biological functions .
Medicine: In medicine, this compound-based PROTACs are being explored as potential therapeutic agents for a variety of diseases, including cancer and neurodegenerative disorders. These PROTACs offer a novel approach to drug development by targeting proteins that are traditionally considered "undruggable" .
Industry: In the industrial sector, this compound is used in the production of high-value chemicals and materials. Its ability to link different molecules makes it a valuable tool in the synthesis of complex chemical structures .
Wirkmechanismus
THP-PEG2-methyl propionate exerts its effects by acting as a linker in PROTACs. The PROTACs contain two different ligands connected by the this compound linker: one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein . This brings the target protein in close proximity to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- THP-PEG2-acetic acid
- THP-PEG2-butyric acid
- THP-PEG2-valeric acid
Uniqueness: THP-PEG2-methyl propionate is unique among similar compounds due to its specific structure, which provides optimal spacing and flexibility for linking target proteins to E3 ubiquitin ligases. This makes it particularly effective in the synthesis of PROTACs, offering advantages in terms of stability and efficiency .
Eigenschaften
Molekularformel |
C13H24O6 |
|---|---|
Molekulargewicht |
276.33 g/mol |
IUPAC-Name |
methyl 3-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C13H24O6/c1-15-12(14)5-7-16-8-9-17-10-11-19-13-4-2-3-6-18-13/h13H,2-11H2,1H3 |
InChI-Schlüssel |
MPIMGVLNNONIEP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCOCCOCCOC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


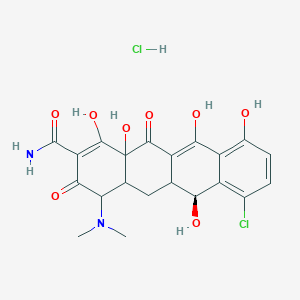
![3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one](/img/structure/B11934229.png)
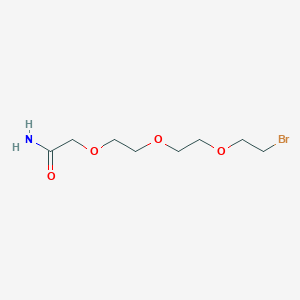
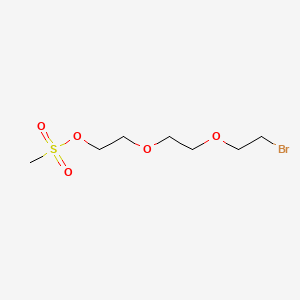
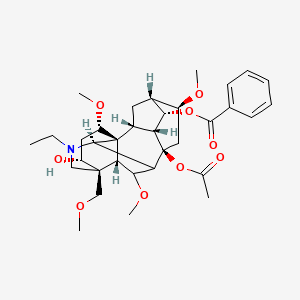
![[(2S,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B11934257.png)
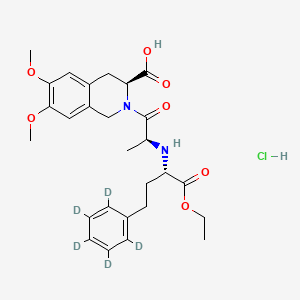
![3-N-[4-[4-[(2S)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine](/img/structure/B11934297.png)
![5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid](/img/structure/B11934303.png)
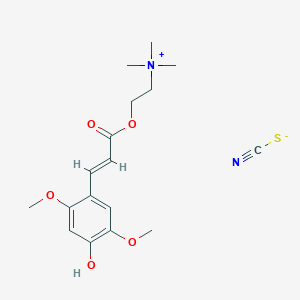
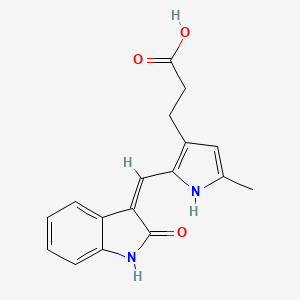
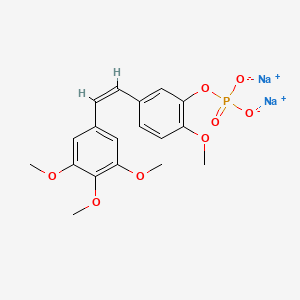
![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide;methanesulfonic acid](/img/structure/B11934327.png)
